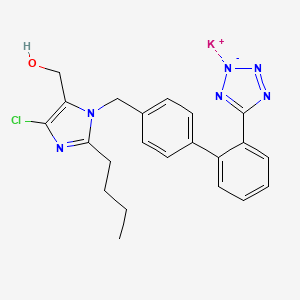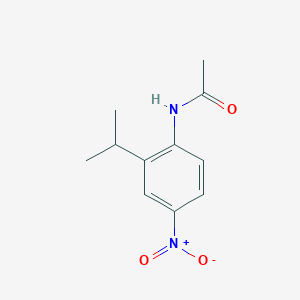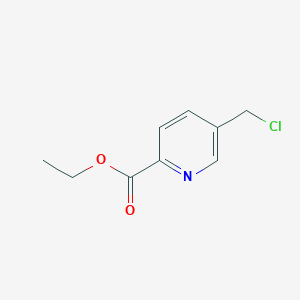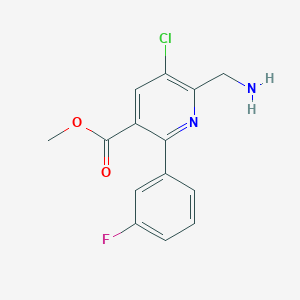
Losartan (potassium)
概要
説明
Losartan (potassium), known by its generic name losartan, is a medication primarily used to treat high blood pressure (hypertension). It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). By blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, Losartan (potassium) helps to relax blood vessels, thereby lowering blood pressure and improving blood flow . It is also used to protect the kidneys from damage due to diabetes and to reduce the risk of stroke in patients with high blood pressure and an enlarged heart .
準備方法
The synthesis of losartan involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with 4-chlorobiphenyl in the presence of a base.
Tetrazole formation: The biphenyl intermediate is then reacted with sodium azide and triethylamine to form the tetrazole ring.
Imidazole ring formation: The tetrazole intermediate is then reacted with 2-butyl-4-chloro-5-formylimidazole to form losartan.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of different solvents, catalysts, and reaction conditions .
化学反応の分析
Losartan undergoes several types of chemical reactions:
Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174, which is more potent than losartan itself.
Hydrolysis: Under acidic or basic conditions, losartan can undergo hydrolysis to form various degradation products.
Substitution: Losartan can undergo substitution reactions, particularly at the tetrazole ring, to form different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions include the active metabolite EXP3174 and various degradation products .
科学的研究の応用
Losartan has a wide range of scientific research applications:
作用機序
Losartan works by selectively blocking the angiotensin II receptor subtype 1 (AT1). Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to tighten. By blocking the AT1 receptor, losartan prevents angiotensin II from exerting its effects, leading to vasodilation and reduced blood pressure . Additionally, losartan reduces the secretion of aldosterone, a hormone that increases sodium and water retention, further contributing to its blood pressure-lowering effects .
類似化合物との比較
Losartan is compared with other ARBs such as valsartan, irbesartan, and candesartan. While all ARBs work by blocking the angiotensin II receptor, losartan has some unique features:
Metabolism: Losartan is metabolized to an active metabolite, EXP3174, which is more potent and has a longer half-life.
Renal Protection: Losartan has been shown to have specific protective effects on the kidneys, making it particularly useful in patients with diabetic nephropathy.
Side Effect Profile: Losartan is less likely to cause a persistent cough compared to angiotensin-converting enzyme (ACE) inhibitors.
Similar compounds include:
Valsartan: Another ARB used to treat hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Candesartan: Used for hypertension and heart failure.
特性
分子式 |
C22H22ClKN6O |
|---|---|
分子量 |
461.0 g/mol |
IUPAC名 |
potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 |
InChIキー |
OXCMYAYHXIHQOA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)








![Hydroxy[bis(4-methylphenyl)]acetic acid](/img/structure/B8796598.png)

